Cas no 2995-04-2 (3,5-Dichloro-4-fluorophenol)

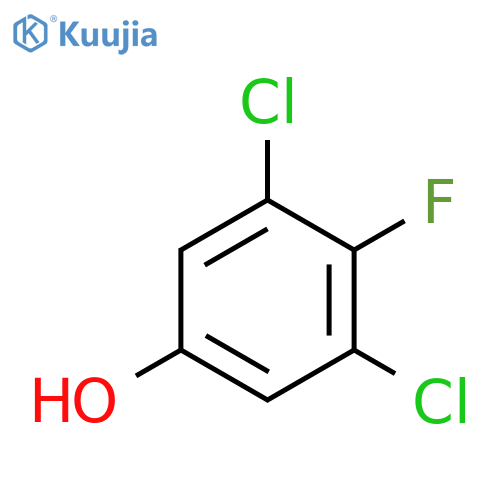

3,5-Dichloro-4-fluorophenol structure

商品名:3,5-Dichloro-4-fluorophenol

CAS番号:2995-04-2

MF:C6H3Cl2FO

メガワット:180.99182343483

MDL:MFCD19690558

CID:4643591

PubChem ID:103690307

3,5-Dichloro-4-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 3,5-Dichloro-4-fluorophenol

- 3,5-Dichloro-4-fluorophenol ISO 9001:2015 REACH

- Z1258977979

- CS-0163103

- EN300-1615093

- BS-16445

- AKOS037649055

- MFCD19690558

- D80424

- 2995-04-2

- CAA99504

-

- MDL: MFCD19690558

- インチ: 1S/C6H3Cl2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

- InChIKey: YCDCEIPNXTXMTJ-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC(Cl)=C(F)C(Cl)=C1

計算された属性

- せいみつぶんしりょう: 179.9544983g/mol

- どういたいしつりょう: 179.9544983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

3,5-Dichloro-4-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233743-1g |

3,5-Dichloro-4-fluorophenol |

2995-04-2 | 98% | 1g |

¥1514.00 | 2024-08-02 | |

| Enamine | EN300-1615093-5.0g |

3,5-dichloro-4-fluorophenol |

2995-04-2 | 95% | 5.0g |

$743.0 | 2023-07-10 | |

| Enamine | EN300-1615093-0.25g |

3,5-dichloro-4-fluorophenol |

2995-04-2 | 95% | 0.25g |

$92.0 | 2023-07-10 | |

| Enamine | EN300-1615093-0.05g |

3,5-dichloro-4-fluorophenol |

2995-04-2 | 95% | 0.05g |

$64.0 | 2023-07-10 | |

| ChemScence | CS-0163103-5g |

3,5-Dichloro-4-fluorophenol |

2995-04-2 | 5g |

$784.0 | 2022-04-27 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB946-200mg |

3,5-Dichloro-4-fluorophenol |

2995-04-2 | 96% | 200mg |

772.0CNY | 2021-07-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233743-5g |

3,5-Dichloro-4-fluorophenol |

2995-04-2 | 98% | 5g |

¥5280.00 | 2024-08-02 | |

| Enamine | EN300-1615093-0.5g |

3,5-dichloro-4-fluorophenol |

2995-04-2 | 95% | 0.5g |

$175.0 | 2023-07-10 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33421-1g |

3,5-Dichloro-4-fluorophenol |

2995-04-2 | 97% | 1g |

¥1600 | 2023-09-15 | |

| abcr | AB547500-1 g |

3,5-Dichloro-4-fluorophenol; . |

2995-04-2 | 1g |

€442.50 | 2023-04-13 |

3,5-Dichloro-4-fluorophenol 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

2995-04-2 (3,5-Dichloro-4-fluorophenol) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2995-04-2)3,5-Dichloro-4-fluorophenol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):153.0/282.0/768.0